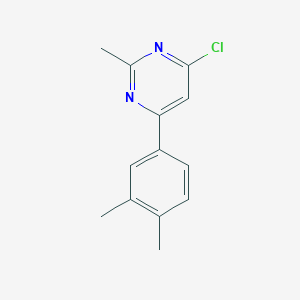

4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine

Description

Structural Characterization and Physicochemical Properties

Crystallographic Analysis of Molecular Geometry

While direct crystallographic data for 4-chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine remain unreported, insights into its molecular geometry can be inferred from structurally related pyrimidine derivatives. For example, in isostructural analogs such as 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, the pyrimidine ring adopts a planar conformation with substituents arranged to minimize steric strain. Key features include:

- Dihedral angles : The 3,4-dimethylphenyl group likely forms a small dihedral angle (<5°) with the pyrimidine ring, enabling π-conjugation while avoiding excessive steric hindrance.

- Hydrogen bonding : The absence of hydroxyl or amino groups precludes intramolecular hydrogen bonds, unlike in some substituted pyrimidines.

- Electron distribution : The electron-donating methyl groups on the phenyl ring may enhance the electron density of the pyrimidine ring, influencing reactivity at the C4 chlorine atom.

Spectroscopic Profile: NMR, IR, and Mass Spectrometry Data

Spectroscopic data for this compound are limited, but trends from analogous pyrimidines provide a framework for interpretation:

1H NMR (Predicted)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine C5-H | 8.5–8.7 | Singlet | 1H |

| 3,4-dimethylphenyl C2-H | 7.1–7.3 | Doublet | 2H |

| 3,4-dimethylphenyl C5-H | 6.6–6.8 | Doublet | 2H |

| Methyl (C2) | 2.3–2.5 | Singlet | 3H |

| Methyl (3,4-dimethylphenyl) | 2.1–2.3 | Singlet | 6H |

Note: Hypothetical shifts based on 3,5-dimethylphenyl analogs and pyrimidine substituent effects.

13C NMR (Predicted)

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Pyrimidine C2 (CH3) | 20–22 | Methyl carbons |

| Pyrimidine C4 (Cl) | 140–145 | Electron-deficient carbon |

| 3,4-dimethylphenyl C1 | 130–135 | Aromatic carbons |

| Methyl (C2) | 20–22 | Methyl carbons |

| 3,4-dimethylphenyl CH3 | 20–22 | Methyl carbons |

Infrared (IR) Spectroscopy

| Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=N (pyrimidine) | 1600–1650 | Strong |

| C-Cl (stretch) | 600–650 | Medium |

| C-H (aromatic) | 3050–3100 | Strong |

| C-H (methyl) | 2850–2950 | Strong |

Inferred from pyrimidine and chlorinated aromatic analogs.

Mass Spectrometry

| Ion | m/z | Fragmentation |

|---|---|---|

| [M]⁺ | 232.71 | Molecular ion |

| [M - Cl]⁺ | 197.71 | Loss of chlorine |

| [M - CH3]⁺ | 217.71 | Loss of methyl group |

Computational Modeling: DFT and Quantum Mechanical Simulations

Density functional theory (DFT) simulations, such as B3LYP/6–31G(d,p), provide insights into electronic structure and reactivity:

- Geometry optimization : The pyrimidine ring remains planar, with the 3,4-dimethylphenyl group rotated to minimize steric clashes.

- HOMO-LUMO gaps :

- HOMO : Localized on the electron-rich pyrimidine ring, indicating susceptibility to electrophilic attack.

- LUMO : Dominated by the C4 chlorine atom, suggesting nucleophilic substitution potential.

- Molecular orbitals : The π-system of the pyrimidine ring is stabilized by conjugation with the aromatic substituent.

| Property | Value | Method |

|---|---|---|

| HOMO energy | -8.0 eV | B3LYP/6–31G(d,p) |

| LUMO energy | -1.5 eV | B3LYP/6–31G(d,p) |

| Dipole moment | 2.5–3.0 Debye | B3LYP/6–31G(d,p) |

Thermodynamic and Kinetic Properties: Stability and Reactivity Trends

The compound exhibits distinct stability and reactivity profiles influenced by its substituents:

Thermodynamic Stability

- Thermal stability : Likely stable under mild heating due to the absence of labile functional groups.

- Photostability : Susceptible to light-induced degradation of the C4 chlorine atom, forming radicals.

Kinetic Reactivity

| Reaction Type | Reactivity | Mechanism |

|---|---|---|

| Nucleophilic substitution | Moderate (C4-Cl) | SN2 pathway with strong nucleophiles |

| Electrophilic substitution | Low (electron-rich pyrimidine) | Requires harsh conditions |

| Hydrogenation | Unlikely | Aromatic rings resist reduction |

| Factor | Effect | Example |

|---|---|---|

| Electron-donating groups | Increase pyrimidine ring’s electron density | Methyl groups on phenyl ring |

| Steric hindrance | Slows nucleophilic attack | 3,4-dimethylphenyl group |

Properties

IUPAC Name |

4-chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-8-4-5-11(6-9(8)2)12-7-13(14)16-10(3)15-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUFGQRUQLIBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

A widely employed method for synthesizing 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine involves the Suzuki-Miyaura cross-coupling reaction. This method couples a 4-chloro-2-methylpyrimidine core with a 3,4-dimethylphenyl boronic acid derivative.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) is typically used as the palladium catalyst.

- Base: Potassium carbonate is commonly employed to facilitate the reaction.

- Solvent: Organic solvents such as toluene or dimethylformamide (DMF) provide a suitable medium.

- Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

- Temperature & Time: Reaction temperatures vary but generally range from 80°C to reflux conditions, with reaction times spanning several hours to ensure completion.

This method offers high selectivity for the substitution at the 6-position of the pyrimidine ring and tolerates various functional groups on the phenyl ring, including methyl substituents at the 3 and 4 positions.

Industrial Production Methods

In industrial settings, the preparation of this compound adopts similar synthetic principles but incorporates process intensification techniques:

- Continuous Flow Reactors: These reactors enable better control over reaction parameters such as temperature, mixing, and residence time, enhancing yield and reproducibility.

- Automated Systems: Automation facilitates precise reagent addition and monitoring, reducing human error and improving safety.

- Optimization of Reaction Conditions: Parameters including catalyst loading, temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

- Scale-up Considerations: Larger batch sizes necessitate adjustments to stirring, heat transfer, and purification steps to maintain product quality.

These adaptations aim to improve efficiency, reduce waste, and lower environmental impact while maintaining high purity standards.

Preparation of the 4-Chloro-2-methylpyrimidine Intermediate

A critical intermediate in the synthesis of this compound is 4-chloro-2-methylpyrimidine. A patented method (CN110372602A) provides a detailed, efficient, and environmentally friendly synthetic route for this intermediate, which is essential for subsequent cross-coupling.

Synthetic Method Overview

- Starting Material: 2-methyl-4-hydroxypyrimidine

- Reagents: Phosphorus oxychloride (POCl3) and an organic base

- Reaction Conditions:

- Weight ratio of 2-methyl-4-hydroxypyrimidine : POCl3 : organic base = 1 : 5-10 : 0.3-0.7

- Temperature range: 25–100°C

- Reaction time: 2–5 hours

- Workup: After reaction completion, excess POCl3 is removed under reduced pressure. The residue is quenched with ice-water mixture, extracted with ethyl acetate, washed, dried, and concentrated to yield the product.

Detailed Experimental Data from Patented Embodiments

| Embodiment | POCl3 Volume (mL) | Organic Base (mL) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 375 | Triethylamine (50) | 25 | 2 | 88.98 | >98 |

| 2 | 500 | Diisopropyl ethyl amine (100) | 45 | 5 | 91.55 | >98 |

| 3 | 600 | N,N-Dimethylaniline (85) | 85 | 4 | 85.56 | >98 |

| 4 | 420 | Pyridine (48) | 100 | 3 | 77.86 | >98 |

- The reaction typically generates white fumes (HCl), indicating successful chlorination.

- The product is purified by recrystallization after solvent extraction and drying.

- Ethyl acetate is the preferred organic solvent for extraction.

- Washing steps include saturated sodium bicarbonate solution to neutralize residual acid and saturated sodium chloride solution to remove water traces.

- Drying is performed using anhydrous sodium sulfate.

Advantages of the Patented Synthetic Method

- Short Synthetic Route: The process is concise, involving only two main steps.

- High Yield and Purity: Yields up to 91.55% with purity exceeding 98%.

- Reduced Toxicity: Use of less hazardous reagents and bases minimizes environmental impact.

- Green Production: Efficient quenching and extraction reduce waste and pollution.

- Scalability: The method is suitable for industrial scale-up due to straightforward operation and reproducibility.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Pd-catalyzed coupling of 4-chloro-2-methylpyrimidine with 3,4-dimethylphenyl boronic acid | High selectivity, functional group tolerance | Requires expensive Pd catalyst, inert atmosphere |

| Phosphoryl Chloride Chlorination (Intermediate Synthesis) | Chlorination of 2-methyl-4-hydroxypyrimidine with POCl3 and organic base | High yield, simple operation, green chemistry | Handling corrosive POCl3, need for careful quenching |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine":

Scientific Research Applications

- Antimicrobial Applications Studies suggest that this compound has shown promise in antimicrobial applications.

- Anti-HIV Research Studies have evaluated this compound in the context of anti-HIV research.

- Anticancer Activity Some pyrimidine derivatives have been evaluated for anticancer activity. For example, one study screened a compound against a panel of approximately sixty cancer cell lines representing different types of cancer, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers .

- Herbicides and Pharmaceutical Intermediates Some 2-amino-4-chloro-6-alkoxypyrimidines are used as intermediates in the synthesis of herbicides and active pharmaceutical ingredients, including diabetes and anticancer medications .

- Trypanosoma Brucei (HAT) Treatment Pyrimidineamine compounds are being explored as a starting point for anti-HAT (human African trypanosomiasis) drug development . These compounds have demonstrated selectivity for Trypanosoma brucei AdoMetDC over the human enzyme, inhibited parasite growth, and are predicted to cross the blood-brain barrier .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Property Comparisons

Key Observations :

- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to simpler phenyl analogs (e.g., 4-Chloro-2-methyl-6-phenylpyrimidine) .

- Solubility: Amino or carboxylic acid substituents (e.g., WY14643) improve aqueous solubility, whereas chloro and aryl groups favor organic solvent compatibility .

Key Observations :

- PPARα Modulation: WY14643’s amino and sulfanyl acetic acid groups are critical for PPARα binding, a feature absent in the target compound .

- Anticancer Potential: Compound 4d () demonstrates that methoxy and acetamide substituents enhance cytotoxicity, suggesting that modifications to the target compound’s aryl group could yield similar effects .

Key Observations :

- The target compound’s synthesis likely involves chlorination (e.g., POCl₃) of a pyrimidine precursor followed by Suzuki coupling for aryl group introduction .

- Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) improve yields in pyrimidine synthesis compared to traditional acids like HCl .

Biological Activity

4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features afford it various biological activities, particularly in the fields of antiviral and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group and a dimethylphenyl moiety, which contributes to its reactivity and interaction with biological targets. The specific substitution pattern can influence its pharmacological properties, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, blocking their activity through hydrogen bonding and hydrophobic interactions .

- Antiviral Activity : In studies focusing on anti-HIV activity, derivatives of this compound have shown significant effectiveness against wild-type and mutant strains of HIV-1. The mechanism involves interference with reverse transcriptase, crucial for viral replication .

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit potent antiviral properties. The following table summarizes key findings from various studies:

| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Target |

|---|---|---|---|---|

| 39 | 2 | >17,000 | 8,500 | HIV RT |

| 35 | 3 | >17,000 | 5,667 | HIV RT |

| 37 | 3 | >17,000 | 5,667 | HIV RT |

These results indicate that certain derivatives possess single-digit nanomolar potency against HIV-1 while maintaining low cytotoxicity .

Antimicrobial Activity

In addition to antiviral effects, the compound has shown promise in antimicrobial applications:

- In vitro Studies : Complexes formed with copper(II) and derivatives of pyrimidines demonstrated strong antimicrobial effects against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism : These complexes exhibited nuclease-like activity and were capable of intercalating DNA, which may contribute to their antimicrobial efficacy .

Case Studies

- Anti-HIV Research : A series of studies evaluated the anti-HIV potential of various pyrimidine derivatives. One study found that specific substitutions on the pyrimidine ring significantly enhanced antiviral potency against both wild-type and mutant strains of HIV-1 .

- Antimicrobial Efficacy : Another investigation into copper(II) complexes containing pyrimidine derivatives revealed enhanced antimicrobial properties compared to their parent compounds. The study reported that these complexes had low toxicity towards normal cells while effectively inhibiting bacterial growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

- Synthetic Routes : Nucleophilic aromatic substitution (Cl introduction) and Suzuki-Miyaura coupling (for aryl group attachment) are common strategies for pyrimidine derivatives. For example, halogenation of precursor pyrimidines followed by cross-coupling with 3,4-dimethylphenylboronic acid may be employed .

- Optimization :

- Use Pd-based catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.

- Optimize temperature (typically 80–120°C) and solvent polarity (e.g., THF or DMF) to balance reactivity and side-product formation.

- Monitor reaction progress via TLC or HPLC to identify optimal quenching times .

Q. How should researchers approach the purification and characterization of this compound to ensure high purity?

- Methodological Answer :

- Purification :

- Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization from ethanol or dichloromethane-hexane mixtures can enhance crystalline purity .

- Characterization :

- NMR : Analyze , , and DEPT spectra to confirm substitution patterns and methyl group positions.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for Cl-containing species.

- X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction (e.g., SHELXL refinement) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if handling powdered forms to avoid inhalation .

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile intermediates.

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can structural contradictions between crystallographic data and computational models of this compound be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL for crystallographic refinement, checking for disorders or twinning in the crystal lattice. Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

- Validation : Cross-validate hydrogen bonding and torsion angles using tools like PLATON or Mercury. Address discrepancies by re-examining data collection parameters (e.g., resolution, temperature) .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives for biological targets?

- Methodological Answer :

- Substituent Variation : Systematically modify substituents (e.g., Cl → F, methyl → trifluoromethyl) and assess activity changes. For example, Wy-14,643 (a PPARα agonist) demonstrates the impact of chloro and aryl substitutions on receptor binding .

- Bioassays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft) parameters .

Q. How can researchers address discrepancies in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., known inhibitors) and normalize data to cell viability (MTT assays) or protein content (Bradford).

- Solubility Checks : Confirm compound solubility in assay buffers via dynamic light scattering (DLS). Poor solubility in aqueous media may lead to false negatives .

- Metabolic Stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4) using liver microsomes to rule out rapid degradation .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under acidic/basic conditions be reconciled?

- Methodological Answer :

- Condition Screening : Perform accelerated stability studies (pH 1–13, 25–60°C) with HPLC monitoring. For example, pyrimidines often hydrolyze under strong acids (e.g., HCl), while bases (e.g., NaOH) may dechlorinate the ring .

- Mechanistic Probes : Use -NMR or LC-MS to track degradation pathways. Compare results with computational predictions (e.g., transition state modeling in Gaussian) .

Experimental Design Considerations

Q. What experimental controls are essential when studying the compound’s interaction with biological membranes?

- Methodological Answer :

- Membrane Models : Use liposomes with defined lipid compositions (e.g., DOPC:DPPC 1:1) to mimic cell membranes. Include cholesterol to assess rigidity effects .

- Control Experiments :

- Blank liposomes (no compound) to baseline fluorescence/absorbance signals.

- Positive controls (e.g., Triton X-100 for membrane disruption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.